molecular formula C10H17N2Na3O10 B7950066 Ethylenediaminetetraacetic acid trisodium salt dihydrate

Ethylenediaminetetraacetic acid trisodium salt dihydrate

Cat. No.: B7950066
M. Wt: 394.22 g/mol
InChI Key: OABSPZRQQUFHRY-UHFFFAOYSA-K
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Description

Ethylenediaminetetraacetic acid trisodium salt dihydrate is a chemical compound with the formula C10H13N2Na3O8·2H2O. It is a derivative of ethylenediaminetetraacetic acid, a widely used chelating agent that binds to metal ions. This compound is particularly effective in binding to divalent and trivalent metal ions, making it useful in various applications, including industrial, medical, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraacetic acid trisodium salt dihydrate is synthesized by neutralizing ethylenediaminetetraacetic acid with sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the trisodium salt dihydrate form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is similar to the laboratory synthesis but is carried out in large reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The final product is often crystallized and dried to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid trisodium salt dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.

Common Reagents and Conditions

The compound reacts with metal ions such as calcium, magnesium, iron, and copper under neutral to slightly alkaline conditions. The chelation process is facilitated by the presence of water, which helps dissolve both the compound and the metal ions.

Major Products Formed

The major products formed from the reactions of this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications, including water treatment and analytical chemistry.

Scientific Research Applications

Ethylenediaminetetraacetic acid trisodium salt dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in complexometric titrations to determine metal ion concentrations.

    Biology: It is employed in buffer solutions to maintain the stability of biological molecules by binding metal ions that could catalyze degradation reactions.

    Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.

    Industry: It is used in water treatment to remove metal ions that cause hardness, in the textile industry to prevent metal ion interference in dyeing processes, and in the food industry as a preservative to prevent metal-catalyzed oxidation.

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraacetic acid trisodium salt dihydrate is chelation. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this mechanism is used to inhibit metal-dependent enzymes and to detoxify heavy metals.

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediaminetetraacetic acid disodium salt dihydrate
  • Ethylenediaminetetraacetic acid tetrasodium salt dihydrate
  • Iminodisuccinic acid
  • Polyaspartic acid
  • Methylglycinediacetic acid

Uniqueness

Ethylenediaminetetraacetic acid trisodium salt dihydrate is unique due to its specific balance of solubility and chelating strength. Compared to the disodium and tetrasodium salts, the trisodium form offers an optimal combination of stability and reactivity, making it suitable for a broader range of applications. Additionally, its ability to form highly stable complexes with a wide variety of metal ions sets it apart from other chelating agents like iminodisuccinic acid and polyaspartic acid.

Properties

IUPAC Name

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.3Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;3*+1;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABSPZRQQUFHRY-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N2Na3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908591
Record name Sodium 2,2'-({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (3/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10378-22-0
Record name Sodium 2,2'-({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (3/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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